(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine
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Overview
Description
“(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine” is a chemical compound with the molecular formula C16H23NO1. It has a molecular weight of 245.36 g/mol1. This product is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, the exact synthesis process for this compound is not readily available in the search results. However, it is available for purchase from various chemical suppliers23.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, based on its molecular formula, we can infer that it contains 16 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Further research or experimentation would be needed to determine its reactivity and the types of reactions it can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly provided in the search results. However, based on its molecular formula, we know that it is a relatively large molecule with a significant number of carbon and hydrogen atoms, which could suggest certain properties such as hydrophobicity1.Scientific Research Applications
Structural Studies and Synthesis
- The compounds with structural similarity to (2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine have been examined for their keto-amine tautomeric forms and intramolecular hydrogen bonding, which are important in understanding the molecular stability and reactivity of these molecules (Odabaşoǧlu et al., 2003).
- Cyclohexyl or benzyl isocyanide derivatives, which bear resemblance to the compound , have been synthesized to form new classes of cyclic dipeptidyl ureas, indicating the potential of these structures in peptidic chemistry and possibly drug design (Sañudo et al., 2006).
Catalysis and Chemical Reactions
- Research involving similar compounds has focused on their use in catalytic processes, such as asymmetric allylic amination, which is crucial for the production of enantiomerically pure substances, potentially applicable in pharmaceutical synthesis (Uozumi et al., 2004).
- Additionally, studies on the [4+2] cycloaddition reactions involving similar molecules have provided insights into reaction mechanisms and the synthesis of complex organic molecules, which is fundamental in the development of new materials and drugs (Kozmin et al., 2003).
Enzymatic and Biological Studies
- Investigations into enzymatic desymmetrization processes using similar compounds have been conducted, showing the potential of these molecules in producing chiral intermediates, a critical step in the synthesis of various biologically active molecules (Goswami & Kissick, 2009).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used only for its intended purpose1.
Future Directions
The future directions for this compound are not provided in the search results. However, given that it is intended for research use only1, it could potentially be used in a variety of scientific studies or experiments.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research or consultation with a chemical expert may be necessary.
properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(4-methoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14/h5,7-10,17H,2-4,6,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIYFOQIPWAJAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365152 |
Source
|
Record name | 2-(Cyclohex-1-en-1-yl)-N-[(4-methoxyphenyl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclohex-1-EN-1-ylethyl)(4-methoxybenzyl)amine | |
CAS RN |
356537-08-1 |
Source
|
Record name | N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356537-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyclohex-1-en-1-yl)-N-[(4-methoxyphenyl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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